3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The presence of a chlorophenyl group and a methoxy group enhances its pharmacological profile, making it a subject of interest for further research.
The compound is classified under 1,3,4-oxadiazoles, which are known for their diverse biological activities. These derivatives often exhibit properties such as antibacterial, antifungal, and anti-inflammatory effects. The synthesis and characterization of various 1,3,4-oxadiazole derivatives have been extensively documented in scientific literature, highlighting their potential as therapeutic agents .
The synthesis of 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2-chlorobenzohydrazide with appropriate reagents under controlled conditions. A common method includes:
The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Monitoring the reaction progress can be performed using thin layer chromatography (TLC). The final product is purified through recrystallization from solvents such as methanol or ethanol to obtain pure oxadiazole derivatives .
The molecular structure of 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one features:
The molecular formula is CHClNO, with a molecular weight of approximately 239.64 g/mol. Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using TLC, and products can be characterized by IR spectroscopy (notably observing C=O and C=N stretching) and NMR spectroscopy (detecting characteristic shifts for protons in the aromatic region) .
The mechanism of action for compounds like 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one often involves interaction with biological targets such as enzymes or receptors. For example:
Relevant analyses include IR spectra showing characteristic absorption bands for functional groups and NMR data confirming the presence of specific protons in the structure .
3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one has potential applications in:
Its biological activities warrant further exploration through preclinical studies to assess efficacy and safety profiles for potential therapeutic applications .
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has evolved into a cornerstone of medicinal chemistry since its first synthesis by Ainsworth in 1965. Its journey from a chemical curiosity to a privileged scaffold is marked by the development of numerous therapeutic agents. FDA-approved drugs like the anticancer agent Zibotentan (targeting endothelin receptors) and the antiviral Raltegravir (HIV integrase inhibitor) exemplify its clinical impact [4] [8]. The scaffold’s versatility stems from its ability to serve as a bioisostere for ester and carbamate groups, enhancing metabolic stability while retaining target-binding capabilities [6] [9]. Pharmacological profiling over the past two decades reveals a remarkable breadth of activity: derivatives exhibit potent antibacterial effects (e.g., Furamizole), antihypertensive actions (e.g., Nesapidil), and significant anticancer efficacy, often through enzyme inhibition pathways [2] [8] [10]. This diversity underscores the oxadiazole ring’s capacity for molecular recognition across biological targets.
The 1,3,4-oxadiazole nucleus possesses distinct physicochemical properties that drive its pharmaceutical utility. With a molecular weight of 70.05 g/mol and moderate water solubility, it serves as an efficient hydrogen-bond acceptor due to its electron-rich nitrogen atoms (N3 and N4) and the ether oxygen [9] [10]. Resonance energy (~167.4 kJ/mol) contributes to thermal stability, particularly with 2,5-disubstitution [4]. Table 1 summarizes key physicochemical parameters:
Table 1: Physicochemical Properties of the 1,3,4-Oxadiazole Ring
Property | Value/Characteristic | Pharmacological Implication |
---|---|---|
Aromaticity | Moderate (resonance energy ~167.4 kJ/mol) | Enhances metabolic stability |
Hydrogen Bonding | Strong acceptor capacity | Facilitates target binding (enzymes/DNA) |
Polar Surface Area | ~41 Ų | Optimizes membrane permeability |
logP (unsubstituted) | ~0.5 | Balances lipophilicity for cell uptake |
pKa | Weakly basic | Modulates ionization state |
Functionally, the ring acts as a planar, rigid connector, optimally positioning pharmacophores for target engagement. Its electron-deficient carbon atoms (C2 and C5) enable nucleophilic substitution, facilitating synthetic diversification, while substituents at these positions profoundly influence bioactivity—electron-withdrawing groups often enhance anticancer potency, whereas hydrophilic groups improve solubility [3] [6] [9].
The specific derivative 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (PubChem CID: 20366954; Molecular Formula: C₉H₇ClN₂O₃) presents a compelling case for investigation. Its structure features two strategic modifications: a 2-chlorophenyl group at N3 and a methoxy group at C5. The ortho-chloro substituent induces steric and electronic effects that can enhance receptor affinity, as seen in bioactive aryloxadiazoles targeting kinases and inflammatory enzymes [2] [10]. Concurrently, the 5-methoxy group contributes electron density to the ring, potentially improving metabolic resistance compared to unsubstituted or carbonyl-containing analogues [3] [6]. This combination remains underexplored despite evidence that chlorophenyl-oxadiazoles exhibit promising antiproliferative and anti-inflammatory activities [2] [8]. Research on this compound could elucidate structure-activity relationships (SAR) critical for optimizing oxadiazole-based therapeutics, particularly in oncology where enzyme inhibition (e.g., EGFR, thymidylate synthase) is a validated strategy [2] [4] [5].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: